molecular formula C13H9ClO3S B1298785 4-((4-Chlorophenyl)sulfonyl)benzaldehyde CAS No. 77422-24-3

4-((4-Chlorophenyl)sulfonyl)benzaldehyde

Cat. No. B1298785
CAS RN: 77422-24-3
M. Wt: 280.73 g/mol
InChI Key: FVBVLYDUSHDJOK-UHFFFAOYSA-N
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Description

“4-((4-Chlorophenyl)sulfonyl)benzaldehyde” is a chemical compound with the molecular formula C13H9ClO3S . It has a molecular weight of 280.73 g/mol . The IUPAC name for this compound is 4-(4-chlorophenyl)sulfonylbenzaldehyde .


Synthesis Analysis

While specific synthesis methods for “4-((4-Chlorophenyl)sulfonyl)benzaldehyde” were not found, a related compound, “4-chlorosulfonyl-benzoic acid”, has been synthesized by heating a mixture to 40°C for 2 hours . The reaction mixture was then poured into ice water, filtered, and dried to afford the product .


Molecular Structure Analysis

The compound has a complex structure with a sulfonyl group attached to a benzaldehyde group . The InChI string for this compound is InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H . The canonical SMILES representation is C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . It has a boiling point of 463.4±30.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.5±3.0 kJ/mol . The flash point is 234.1±24.6 °C . The compound has a molar refractivity of 70.1±0.4 cm³ . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors . It has 3 freely rotating bonds . The topological polar surface area is 59.6 Ų .

Scientific Research Applications

Synthesis of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

  • Summary of Application : This research involved the design and synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
  • Methods of Application : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
  • Results or Outcomes : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .

Synthesis of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

  • Summary of Application : This research reported the multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .
  • Results or Outcomes : The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .

Synthesis of Functionalized α,β-Unsaturated Ketones

  • Summary of Application : This research developed a simple and direct method for the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones .
  • Methods of Application : Microwave irradiation of aldehydes with acetone was used to produce benzalacetones selectively without self-condensation product in very short reaction times and good yields .
  • Results or Outcomes : The method provided a selective and efficient way to synthesize benzalacetones .

Synthesis of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

  • Summary of Application : This research reported the multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .
  • Results or Outcomes : The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .

Synthesis of Functionalized α,β-Unsaturated Ketones

  • Summary of Application : This research developed a simple and direct method for the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones .
  • Methods of Application : Microwave irradiation of aldehydes with acetone was used to produce benzalacetones selectively without self-condensation product in very short reaction times and good yields .
  • Results or Outcomes : The method provided a selective and efficient way to synthesize benzalacetones .

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

  • Summary of Application : This research reported the multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .
  • Results or Outcomes : The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBVLYDUSHDJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355201
Record name 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)benzaldehyde

CAS RN

77422-24-3
Record name 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77422-24-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-(4-chlorophenylthio)benzaldehyde (3.63 mmol, 900 mg), 3-chloroperoxybenzoic acid (max 77%, 10.9 mmol, 2.44 g) in CH2Cl2 (5.00 mL) was stirred at room temperature for 60 min and poured into a separatory funnel with 5% aqueous KOH solution (20 mL). The phases were separated and the aqueous layer was extracted with CH2Cl2 (3×10 mL). The combined organic layers were washed with water (10 mL), brine (50 mL) and dried over MgSO4. Removal of solvents in vacuo gave a light yellow liquid. Purification by flash column chromatography (eluent: 5% EtOAc in Hexane) provided 4-[(4-chlorophenyl)sulfonyl]benzaldehyde (700 mg, 68.9% yield) as a light yellow solid.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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